4-Chloro-5-phenylfuro[2,3-d]pyrimidine
Description
4-Chloro-5-phenylfuro[2,3-d]pyrimidine is a fused bicyclic heterocyclic compound comprising a pyrimidine ring fused with a furan ring. The chloro substituent at the 4-position and the phenyl group at the 5-position confer unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H7ClN2O |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-chloro-5-phenylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H7ClN2O/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H |
InChI Key |
IXKZXFQULLZVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Furo[2,3-d]pyrimidine Derivatives
- 4-Chloro-5-methylfuro[2,3-d]pyrimidine (): Structure: Methyl group at the 5-position instead of phenyl. Molecular Formula: C₇H₅ClN₂O vs. inferred C₁₂H₇ClN₂O (target compound).
- 4-Anilino-6-methylfuro[2,3-d]pyrimidin-5-carboxylate (, Figure 17E): Structure: Carboxylate and anilino substituents enhance solubility and hydrogen-bonding capacity. Key Difference: Functional groups at the 4- and 6-positions enable diverse reactivity compared to the chloro-phenyl combination.
Thieno[2,3-d]pyrimidine Derivatives
- 4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine (): Structure: Sulfur atom in the fused ring (thieno) instead of oxygen (furo). Molecular Formula: C₁₉H₁₂ClFN₂S vs. C₁₂H₇ClN₂O (target).
- 4-Amino-5-chloro-thieno[2,3-d]pyrimidine (): Structure: Amino group at 4-position enhances nucleophilicity. Application: Insecticidal activity, suggesting thieno derivatives may have broader bioactivity.
Pyrrolo[2,3-d]pyrimidine Derivatives
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ():
- Structure : Nitrogen-containing pyrrole ring instead of furan.
- Properties : Increased hydrogen-bonding capacity due to NH groups, influencing solubility and receptor interactions.
5-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine ():
- Structure : Chlorophenyl and amine substituents enable dual electronic effects.
- Molecular Weight : 244.69 g/mol vs. ~245.66 g/mol (estimated for target compound).
Chemical and Physical Properties
| Compound | Fused Ring | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 4-Chloro-5-phenylfuro[2,3-d]pyrimidine | Furo | 4-Cl, 5-Ph | C₁₂H₇ClN₂O* | ~245.66* | High lipophilicity, planar structure |
| 4-Chloro-5-methylfuro[2,3-d]pyrimidine | Furo | 4-Cl, 5-Me | C₇H₅ClN₂O | 168.58 | Lower steric bulk, simpler synthesis |
| 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine | Thieno | 4-Cl, 2-Et, 5-Ph | C₁₄H₁₁ClN₂S | 274.77 | Enhanced stability due to sulfur |
| 5-(4-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyrrolo | 4-NH₂, 5-(4-Cl-Ph) | C₁₂H₉ClN₄ | 244.69 | Polar, bioactive scaffold |
*Inferred based on structural analogs.
Preparation Methods
Chlorination to 4-Chloro-5-phenylfuro[2,3-d]pyrimidine
The 4-hydroxy group is substituted via chlorination, typically using POCl₃:
Standard Protocol
-
Reagents : 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one, POCl₃, benzene.
-
Conditions : Reflux at 110°C for 20 hours under anhydrous conditions.
-
Workup : Quenching with ice water, extraction with ethyl acetate, and purification via silica gel chromatography (dichloromethane).
-
Key Data :
Parameter Value Substrate 1.12 g (5.3 mmol) POCl₃ 2.43 g (15.9 mmol) Solvent Benzene (75 mL) Reaction Time 20 hours
Alternative Chlorinating Agents
While POCl₃ is predominant, thionyl chloride (SOCl₂) with catalytic DMF has been used for analogous pyrimidines. However, no direct applications to this substrate are documented, necessitating further validation.
Optimization and Scalability
Solvent Considerations
-
Benzene, though effective, poses carcinogenic risks. Substitutes like toluene or dichloroethane may be explored, though yields could vary.
Catalytic Additives -
Dimethylformamide (DMF) or pyridine as catalysts can enhance reactivity, reducing reaction time.
Yield Improvements
Research Findings and Comparative Analysis
Efficiency of POCl₃ vs. SOCl₂
-
POCl₃ offers superior selectivity for 4-chlorination due to its stronger electrophilicity, minimizing side reactions.
-
SOCl₂, while cheaper, may require stringent moisture control and higher temperatures.
Purification Challenges
-
Silica gel chromatography remains the standard for isolating the product, though recrystallization from dichloromethane/pentane mixtures has been reported.
Applications in Drug Discovery
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